![molecular formula C20H19NO5 B2888389 Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate CAS No. 847405-73-6](/img/structure/B2888389.png)
Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by a benzene ring fused with a furan ring . The molecular formula of ethyl benzofuran-2-carboxylate, a related compound, is C11H10O3 .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling provides one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary. For example, the density of ethyl benzofuran-3-carboxylate is 1.150 g/mL at 25 °C .Scientific Research Applications
Total Synthesis of Natural Products
Benzofuran derivatives are used in the total synthesis of natural products . They are key components in the synthesis of complex structures, and their total syntheses have attracted much attention from synthetic organic chemists .
Biological Activities
Benzofuran compounds, including Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate, have shown various biological activities . These include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Anti-Cancer Applications
Some substituted benzofurans have shown significant anti-cancer activities . For example, certain compounds have been found to inhibit cell growth in different types of cancer cells .
Anti-Hepatitis C Virus Activity
A recently discovered macrocyclic benzofuran compound has shown anti-hepatitis C virus activity . This suggests that benzofuran derivatives could potentially be used in the development of therapeutic drugs for hepatitis C .
Anti-Bacterial Applications
Benzofuran derivatives have shown antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .
Anti-Oxidative Applications
Benzofuran derivatives have demonstrated anti-oxidative activities . This suggests they could potentially be used in the development of drugs to combat oxidative stress-related diseases .
Mechanism of Action
Target of Action
Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, are known for their diverse pharmacological activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Future Directions
Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.
properties
IUPAC Name |
ethyl 3-[(2-ethoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-24-15-11-7-6-10-14(15)19(22)21-17-13-9-5-8-12-16(13)26-18(17)20(23)25-4-2/h5-12H,3-4H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKJGLYGSSEIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.